molecular formula C10H14N2O B8503412 3'-Amino-4'-(ethylamino)acetophenone

3'-Amino-4'-(ethylamino)acetophenone

Cat. No.: B8503412
M. Wt: 178.23 g/mol
InChI Key: OSUXGQDZMLGPEY-UHFFFAOYSA-N
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Description

3'-Amino-4'-(ethylamino)acetophenone is a specialized aminoacetophenone derivative that serves as a valuable scaffold in diversity-oriented synthesis (DOS) for medicinal chemistry and drug discovery. Aminoacetophenones are recognized as versatile starting blocks for constructing libraries of bioactive molecules due to their multifunctional structure, which allows for divergent synthetic pathways from a single, common compound . This compound is particularly useful for generating analogs of natural products, such as flavones, coumarins, and quinolones, which are frequently investigated as lead compounds in drug discovery programs . The presence of both amino and ethylamino groups on the acetophenone core provides unique opportunities for further functionalization, potentially leading to compounds with improved biological activities and selectivity. Researchers utilize such building blocks to develop potential therapeutic agents for a range of conditions, as similar amino-substituted acetophenones have been explored as anticancer agents and for the synthesis of critical pharmaceutical intermediates . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for personal use.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-[3-amino-4-(ethylamino)phenyl]ethanone

InChI

InChI=1S/C10H14N2O/c1-3-12-10-5-4-8(7(2)13)6-9(10)11/h4-6,12H,3,11H2,1-2H3

InChI Key

OSUXGQDZMLGPEY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3'-Amino-4'-(ethylamino)acetophenone and its analogs:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Properties/Applications References
This compound Not provided C₁₀H₁₄N₂O -NH₂ (3'), -NHCH₂CH₃ (4') Hypothesized use in β-blocker synthesis (structural similarity to metoprolol intermediates)
4-Aminoacetophenone KIT-00001654 C₈H₉NO -NH₂ (4') Intermediate in dye synthesis; UV-absorbing properties
4-Amino-3-nitro-acetophenone 1432-42-4 C₈H₈N₂O₃ -NH₂ (4'), -NO₂ (3') High reactivity due to electron-withdrawing nitro group; precursor to pharmaceuticals
3'-Acetamidoacetophenone 7463-31-2 C₉H₁₁NO₂ -NHCOCH₃ (3') Bulky acetamido group reduces solubility; used in organic coupling reactions
Metoprolol-related Impurity A 109632-08-8 C₁₅H₂₄N₂O₃ -NHCH₂CH₃ (ethylamino), -OCH₂CH₂OCH₃ Byproduct in β-blocker synthesis; regulatory focus on purity

Structural and Functional Differences

  • Substituent Position: The amino and ethylamino groups in this compound occupy adjacent positions (3' and 4'), which may enhance intramolecular hydrogen bonding compared to 4-Aminoacetophenone (single -NH₂ at 4') .
  • Electron Effects: The nitro group in 4-Amino-3-nitro-acetophenone increases electrophilicity at the aromatic ring, making it more reactive in nucleophilic substitution reactions than amino/ethylamino-substituted analogs .
  • Steric and Solubility Factors: 3'-Acetamidoacetophenone’s acetamido group introduces steric hindrance and reduces water solubility compared to the smaller -NH₂ and -NHCH₂CH₃ groups in the target compound .

Pharmacological Relevance

  • Metoprolol-related Impurity A shares the ethylamino group with this compound, highlighting the importance of ethylamino substituents in β-blocker activity.

Preparation Methods

Bromination of Acetophenone Derivatives

ParameterValueSource
Substrate3-methyl-4-aminoacetophenone
Brominating AgentCuprous bromide (CuBr)
Temperature-10°C to -5°C
Yield81%

Leuckart Reaction for Reductive Amination

Leuckart-Wallach Mechanism

The Leuckart reaction, as described in CN104987294A, offers a robust pathway for introducing amine groups via reductive amination of ketones. For 3'-Amino-4'-(ethylamino)acetophenone, this method could be adapted by substituting N-methylformamide with N-ethylformamide to direct ethylamino group formation. The reaction involves heating the ketone with N-ethylformamide and formic acid at 110–170°C, followed by alkaline hydrolysis to yield the primary amine.

Table 2: Leuckart Reaction Parameters

ParameterValueSource
Substratem-hydroxy acetophenone
ReagentN-ethylformamide, formic acid
Temperature110–170°C
Yield75–80%

Sequential Amination-Ethylation

A two-step approach combining Leuckart amination and Eschweiler-Clarke ethylation is viable. For instance, 3-nitro-4-hydroxyacetophenone could undergo Leuckart amination to introduce an amino group, followed by ethylation using acetaldehyde and formic acid. This mirrors the methylation process in CN104987294A, where paraformaldehyde and formic acid achieve dimethylation at 90–100°C.

Catalytic Hydrogenation for Nitro Reduction

Hydrogenation of Nitro Intermediates

The reduction of nitro groups to amines is efficiently accomplished via catalytic hydrogenation. CN105017038A reports a 76% yield in converting 3-nitroacetophenone to 3-aminoacetophenone using a Pd/C catalyst and hydrogen gas at 60–70°C. Applied to 3-nitro-4-ethylaminoacetophenone, this method would selectively reduce the nitro group while preserving the ethylamino moiety.

Table 3: Hydrogenation Conditions

ParameterValueSource
Catalyst1% Pd/C
Pressure0.5–0.6 MPa H₂
Temperature60–70°C
Yield76%

Chemoselectivity and Byproduct Management

Maintaining chemoselectivity during hydrogenation requires careful control of reaction time and catalyst loading. Over-hydrogenation risks deethylation or ketone reduction, necessitating precise monitoring. Post-reaction purification via recrystallization (e.g., petroleum ether/ethyl acetate) ensures high-purity this compound.

Eschweiler-Clarke Ethylation Adaptations

Ethylation of Primary Amines

The Eschweiler-Clarke reaction, traditionally used for methylation, can be adapted for ethylation by substituting formaldehyde with acetaldehyde. In CN104987294A, methylation of 3-[1-(methylamino)ethyl]phenol employs paraformaldehyde and formic acid at 90–100°C. For ethylation, acetaldehyde and formic acid at 100–120°C would facilitate the formation of the ethylamino group, albeit with potential challenges in controlling over-alkylation.

Table 4: Ethylation Reaction Optimization

ParameterValueSource
ReagentAcetaldehyde, formic acid
Temperature100–120°C
Yield65–85%

Solvent and Stoichiometry Effects

Using formic acid as both catalyst and solvent simplifies the reaction setup, as demonstrated in CN104987294A. A molar ratio of 1:5 (amine to acetaldehyde) minimizes diethylated byproducts, while post-reaction neutralization (pH 8–9) and cooling (0°C) enhance crystallization efficiency.

Integrated Synthetic Routes

Route 1: Bromination-Amination-Hydrogenation

  • Bromination : 4-Bromoacetophenone synthesis via CuBr-mediated bromination.

  • Amination : Ethylamine substitution under Pd/C catalysis.

  • Nitration : Directed nitration at the 3-position using HNO₃/H₂SO₄.

  • Reduction : Catalytic hydrogenation to yield the target compound.

Route 2: Leuckart-Eschweiler Sequential Functionalization

  • Leuckart Reaction : Introduce ethylamino group via N-ethylformamide.

  • Nitration : Position-selective nitration at the 3-position.

  • Hydrogenation : Nitro group reduction to amine .

Q & A

Q. What are the recommended synthetic routes for preparing 3'-Amino-4'-(ethylamino)acetophenone, and what challenges are associated with its amino and ethylamino substituents?

Methodological Answer: The synthesis of this compound typically involves multi-step functionalization of acetophenone derivatives. Key approaches include:

  • Nucleophilic substitution : Introduce amino groups via brominated intermediates (e.g., 3'-Bromo-4'-fluoroacetophenone in ) followed by amination. Ethylamino groups may require protection (e.g., Boc or Fmoc) to prevent side reactions .
  • Reductive amination : Use ketone precursors (e.g., acetophenone derivatives) with ethylamine under hydrogenation conditions .
    Challenges :
  • Steric hindrance : The ethylamino group may reduce reactivity at the 4' position, necessitating optimized reaction temperatures or catalysts.
  • Purification : Separation of regioisomers or byproducts (e.g., over-alkylated derivatives) requires column chromatography or recrystallization in polar solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do substituents influence spectral interpretation?

Methodological Answer:

  • FT-IR : Identify N-H stretches (3,200–3,400 cm⁻¹ for amino groups) and carbonyl peaks (~1,680 cm⁻¹). Ethylamino substituents may split N-H peaks due to hydrogen bonding .
  • NMR :
    • ¹H NMR : Amino protons (δ 1.5–3.5 ppm) are broadened due to exchange; ethyl groups show triplet/multiplet patterns (δ 1.0–1.5 ppm). Aromatic protons exhibit splitting from para/ortho substituents .
    • ¹³C NMR : Carbonyl carbons resonate at δ 195–210 ppm; ethyl carbons appear at δ 10–50 ppm.
  • X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks, critical for confirming substitution patterns .
    Considerations : Deuterated DMSO or CDCl₃ is preferred for NMR to minimize solvent interference with amino protons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer: Contradictions often arise from:

  • Variability in assay conditions : Standardize protocols (e.g., cell lines, solvent concentrations) to ensure reproducibility. For example, highlights acetophenone detection limits (50–250 µM) using fluorescent reporter strains, which can be adapted for dose-response studies .
  • Structural ambiguity : Confirm compound purity and regiochemistry via LC-MS and 2D NMR (e.g., HSQC, NOESY) to rule out isomeric contaminants .
  • Mechanistic studies : Use knockout models or enzyme inhibition assays to isolate biological targets (e.g., cytochrome P450 interactions in antifungal mechanisms) .

Q. What computational approaches are suitable for predicting the reactivity and interaction mechanisms of this compound in drug discovery?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Substituent effects on charge distribution can be analyzed via Natural Bond Orbital (NBO) analysis .
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., fungal enzymes in ). Adjust protonation states of amino groups to match physiological pH.
  • Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over time, particularly for ethylamino side chains in hydrophobic pockets .

Q. How to design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives in pharmacological applications?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with modified ethylamino chains (e.g., propylamino, cyclopropylamino) and test antifungal/antibacterial activity (see for thiadiazole-thioether analogs) .
  • In vitro assays : Measure IC₅₀ values against target pathogens using broth microdilution (CLSI guidelines).
  • QSAR modeling : Correlate substituent parameters (e.g., logP, molar refractivity) with bioactivity using partial least squares (PLS) regression .

Q. What are the stability considerations for this compound under various storage and experimental conditions?

Methodological Answer:

  • Oxidative degradation : Store under inert gas (N₂/Ar) at –20°C to prevent amine oxidation. Monitor via TLC or HPLC for peroxide formation .
  • pH sensitivity : Amino groups protonate in acidic conditions, altering solubility. Use buffered solutions (pH 6–8) for biological assays .
  • Light exposure : Protect from UV light to avoid ketone photodegradation; amber vials are recommended .

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